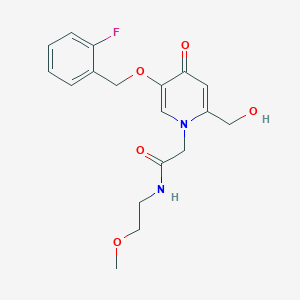
2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C18H21FN2O5 and its molecular weight is 364.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyridine ring substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Aldose Reductase Inhibition :
- Antioxidant Properties :
- Potential Anticancer Activity :
Enzyme Inhibition Studies
A series of experiments were conducted to evaluate the inhibitory effects of the compound on ALR2:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 2-(5-((2-fluorobenzyl)oxy)-...) | 0.789 | 25.23 |
| Eparlestat (control) | 17.37 | - |
These results indicate that the compound is a potent inhibitor of ALR2, with a significantly higher selectivity index compared to traditional inhibitors like eparlestat .
Antioxidant Activity Assessment
The antioxidant capacity was evaluated using DPPH radical scavenging assays:
| Compound | DPPH Scavenging Rate (%) at 1 μM |
|---|---|
| 2-(5-((2-fluorobenzyl)oxy)-...) | 41.48 |
| Trolox (standard) | 11.89 |
The data shows that the compound significantly outperformed Trolox, a well-known antioxidant, highlighting its potential as a therapeutic agent against oxidative stress .
Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively:
| Cell Line | EC50 (nM) |
|---|---|
| MX-1 (BRCA1 mutant) | 0.3 |
| Capan-1 (BRCA2 mutant) | 5 |
These findings suggest that the compound may be beneficial in treating cancers associated with BRCA mutations .
Propiedades
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-25-7-6-20-18(24)10-21-9-17(16(23)8-14(21)11-22)26-12-13-4-2-3-5-15(13)19/h2-5,8-9,22H,6-7,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNMYZMEZEJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C(=O)C=C1CO)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














